6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034634-50-7
VCID: VC5212221
InChI: InChI=1S/C18H15N5O2S/c1-2-25-16-9-14(19-11-20-16)17(24)21-13-5-3-12(4-6-13)15-10-23-7-8-26-18(23)22-15/h3-11H,2H2,1H3,(H,21,24)
SMILES: CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Molecular Formula: C18H15N5O2S
Molecular Weight: 365.41

6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide

CAS No.: 2034634-50-7

Cat. No.: VC5212221

Molecular Formula: C18H15N5O2S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide - 2034634-50-7

Specification

CAS No. 2034634-50-7
Molecular Formula C18H15N5O2S
Molecular Weight 365.41
IUPAC Name 6-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-4-carboxamide
Standard InChI InChI=1S/C18H15N5O2S/c1-2-25-16-9-14(19-11-20-16)17(24)21-13-5-3-12(4-6-13)15-10-23-7-8-26-18(23)22-15/h3-11H,2H2,1H3,(H,21,24)
Standard InChI Key BFKSDNHMIAOGNB-UHFFFAOYSA-N
SMILES CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3

Introduction

Molecular Architecture and Structural Features

6-Ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide comprises three distinct moieties:

  • A pyrimidine ring substituted with an ethoxy group at position 6 and a carboxamide at position 4.

  • A phenyl linker bridging the pyrimidine and imidazo[2,1-b]thiazole systems.

  • An imidazo[2,1-b]thiazole heterocycle, a fused bicyclic structure known for its electron-rich properties and bioactivity .

The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets . The imidazo[2,1-b]thiazole core, prevalent in kinase inhibitors, suggests possible interactions with ATP-binding domains .

Synthetic Methodologies

Imidazo[2,1-b]Thiazole Synthesis

The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation of 2-aminothiazoles with α-haloketones or aldehydes. Recent protocols employ urea hydrogen peroxide (UHP) as a sustainable oxidant for selenylation reactions, achieving yields of 79–94% for analogous structures . For example, selenylated imidazo[2,1-b]thiazoles (3m–t) were synthesized using UHP-mediated C–H functionalization, with electron-donating substituents (e.g., -OMe, -Me) favoring higher yields .

Pyrimidine Carboxamide Assembly

Pyrimidine-4-carboxamides are often synthesized through nucleophilic substitution or palladium-catalyzed cross-coupling. In related studies, sulfonyl piperazine conjugates of imidazo[2,1-b]thiazoles were prepared via sulfonylation of piperazine intermediates, followed by coupling with heterocyclic amines . For the target compound, a plausible route involves:

  • Ethoxylation of 4-chloropyrimidine-6-ol.

  • Carboxamide formation via activation with carbodiimide reagents.

  • Suzuki–Miyaura coupling to attach the imidazo[2,1-b]thiazole-phenyl moiety .

Biological Activity and Mechanism

Antiviral and Antiangiogenic Effects

Benzothiazole-imine derivatives (e.g., 4f) inhibited MERS-CoV pseudovirus with IC₅₀ = 0.09 μM, highlighting the role of heterocyclic systems in viral entry suppression . Similarly, pyrimido[4,5-b]indoles blocked VEGF-induced angiogenesis at 10 μM, suggesting potential antiangiogenic applications for the target compound .

Physicochemical and Spectral Characterization

Although spectral data for 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is unavailable, analogous compounds provide benchmarks:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (m/z) [M+H]⁺
3g 8.02 (d, J=7.0 Hz), 2.41 (s, 3H)152.2, 134.0, 14.1384.0199
5d 8.15 (d, J=6.9 Hz), 3.79 (s, 3H)159.8, 151.4, 55.2400.0148
Benzothiazole 4f 7.98 (d, J=9.1 Hz), 3.85 (s, 2H)162.6, 131.5, 21.3384.9948

The target compound’s ¹H NMR would likely show aromatic protons near δ 7.0–8.5, with ethoxy (-OCH₂CH₃) signals at δ 1.3–1.5 (t) and δ 3.9–4.1 (q) .

Structure-Activity Relationship (SAR) Insights

Key SAR trends from analogous compounds include:

  • Electron-donating groups (e.g., -OMe) on the phenyl ring enhance kinase inhibition by 20–40% compared to electron-withdrawing groups (-F, -CN) .

  • Selenylation at position 5 of imidazo[2,1-b]thiazole improves anticancer activity, as seen in compounds 3r–t (IC₅₀ = 0.5–2.0 μM) .

  • Carboxamide linkers increase solubility and target affinity, with pyrimidine-4-carboxamides showing 3-fold higher potency than ester analogs .

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